molecular formula C19H16N4O4 B2728681 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide CAS No. 899954-51-9

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2728681
CAS No.: 899954-51-9
M. Wt: 364.361
InChI Key: SJAQUMYNENAFAH-UHFFFAOYSA-N
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Description

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. This compound belongs to a class of benzamide derivatives that have demonstrated significant potential in early-stage research. Structural analogs of this compound, specifically those featuring a benzamide core, are being explored as novel, non-phthalimide cereblon (CRBN) binders for use in Targeted Protein Degradation (TPD), a cutting-edge therapeutic modality . The strategic incorporation of specific substituents on the benzamide scaffold is known to help pre-organize the ligand conformation through intramolecular hydrogen bonds, which can enhance binding affinity and stability for the CRBN E3 ubiquitin ligase . Furthermore, related compounds with similar molecular architectures have shown promising antifungal activities in scientific studies, indicating potential applications in developing agents against fungal infections . Researchers can utilize this chemical probe to investigate these mechanisms further and develop new proximity-inducing compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-2-27-18-11-10-16(21-22-18)13-6-5-7-14(12-13)20-19(24)15-8-3-4-9-17(15)23(25)26/h3-12H,2H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAQUMYNENAFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Coupling with Nitrobenzamide: The final step involves the coupling of the ethoxypyridazine derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium ethoxide, ethyl halides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide has diverse applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its unique structural features.

    Biology: It may be used as a probe to study biological pathways and interactions.

    Materials Science: It can be incorporated into materials with specific properties, such as fluorescence or conductivity.

    Industry: It may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety may interact with enzymes or receptors, leading to modulation of their activity. The ethoxypyridazine ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide, highlighting substituent variations and their implications:

Compound Name Substituent Features Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Differences vs. Target Compound Source
This compound (Target) 6-Ethoxypyridazine at phenyl position 3; 2-nitrobenzamide core ~355.36 Not reported Not reported Reference compound
N-[4-(6-Ethoxypyridazin-3-yl)phenyl]-3-methyl-4-nitro-benzamide 4-Nitro group; 3-methyl substitution on benzamide; pyridazine at phenyl position 4 ~369.38 Not reported Not reported Nitro position, methyl substitution, and phenyl linkage
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-2-nitrobenzamide (7g) Carbamothioyl and imidazolidinone groups; 2-nitrobenzamide core ~413.42 222–224 50 Additional carbamothioyl-imidazolidinone substituent
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide Thiadiazole ring replaces pyridazine; ethyl substitution on thiadiazole ~294.30 Not reported Not reported Thiadiazole vs. pyridazine; simpler heterocyclic system
N-(Furan-2-ylmethyl)-2-nitrobenzamide (1a) Furylmethyl group instead of ethoxypyridazinyl-phenyl ~246.23 Not reported 664 mg (isolated) Furyl substituent; absence of pyridazine
N-(3-Methylbut-2-en-1-yl)-2-nitro-N-phenylbenzamide (1zz) Alkenyl (3-methylbut-2-en-1-yl) and phenyl groups on benzamide ~324.36 62–64 Not reported Alkenyl substitution; dual N-alkyl and N-aryl groups

Physicochemical Properties

  • Melting Points: Compounds with bulkier substituents (e.g., carbamothioyl-imidazolidinone in 7g) exhibit higher melting points (222–224°C), suggesting enhanced crystallinity due to hydrogen bonding . In contrast, alkenyl-substituted derivatives (e.g., 1zz) have lower melting points (62–64°C), likely due to reduced molecular symmetry .

Spectroscopic Characterization

  • 1H NMR : The target compound’s ethoxypyridazine moiety would produce distinct aromatic proton signals (δ 6.5–8.5 ppm), similar to furan derivatives (δ 6.3–7.8 ppm in 1a) .
  • IR Spectroscopy : Nitro groups in all analogues show strong absorption near 1520–1350 cm⁻¹, while carbamothioyl groups (7g) exhibit additional C=S stretches at ~1200 cm⁻¹ .

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-nitrobenzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications in research.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrobenzamide moiety and an ethoxypyridazine ring. Its molecular formula is C19H16N4O4C_{19}H_{16}N_{4}O_{4}, with a molecular weight of approximately 364.36 g/mol. The compound can be represented by the following structural formula:

IUPAC Name N 3 6 ethoxypyridazin 3 yl phenyl 2 nitrobenzamide\text{IUPAC Name N 3 6 ethoxypyridazin 3 yl phenyl 2 nitrobenzamide}

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the Pyridazine Ring : This is achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
  • Coupling Reaction : The ethoxypyridazine derivative is then coupled with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily through the nitrobenzamide moiety. This moiety can inhibit enzyme activity or modulate receptor functions, while the ethoxypyridazine ring enhances binding affinity and specificity for these targets.

Pharmacological Properties

Research indicates that compounds containing similar structural features exhibit various pharmacological activities:

  • Antimicrobial Activity : Some pyridazine derivatives have demonstrated significant antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Potential : The compound may also exhibit anticancer activity, as many nitro-substituted benzamides are known for their ability to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound could have anti-inflammatory properties, although detailed investigations are needed to confirm these effects.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the cytotoxic effects of various nitrobenzamides on cancer cell lines, revealing that those with pyridazine substitutions had enhanced efficacy compared to their non-substituted counterparts. This supports the hypothesis that this compound may also possess similar properties.
  • Mechanistic Insights : Another study focused on the interaction of nitrobenzamides with specific kinases involved in cancer pathways, indicating that the incorporation of ethoxypyridazine could improve selectivity and reduce off-target effects .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundEthoxypyridazine moiety, Nitro groupAntimicrobial, Anticancer
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamideSimilar structure with methyl substitutionAnticancer, Anti-inflammatory
4-NitrobenzamideBasic structure without pyridazineLimited biological activity

This table illustrates how this compound stands out due to its unique structural features and potential biological activities not present in simpler analogs.

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